

Application Notes and Protocols for NBD-Undecanoic Acid Staining in Flow Cytometry

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Compound of Interest

Compound Name: NBD-undecanoic acid

Cat. No.: B1608278

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These application notes provide a detailed protocol for the use of **NBD-undecanoic acid**, a fluorescently labeled medium-chain fatty acid, to quantify fatty acid uptake in mammalian cells using flow cytometry. This method is a powerful tool for studying cellular metabolism, identifying modulators of fatty acid transport, and investigating the role of fatty acid uptake in various physiological and pathological processes.

Introduction

Fatty acids are essential nutrients and signaling molecules involved in numerous cellular processes, including energy production, membrane synthesis, and signal transduction. The uptake of fatty acids into cells is a critical and regulated process mediated by a combination of passive diffusion and protein transporters such as fatty acid binding proteins (FABPs) and fatty acid transport proteins (FATPs). Dysregulation of fatty acid uptake is implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

NBD-undecanoic acid (11-(NBD-amino)undecanoic acid) is a fluorescent analog of the naturally occurring saturated fatty acid, undecanoic acid. The nitrobenzoxadiazole (NBD) fluorophore allows for the direct visualization and quantification of its cellular uptake by flow cytometry. This technique offers the advantage of rapid, high-throughput analysis of large cell populations at the single-cell level.

Principle of the Assay

Cells are incubated with **NBD-undecanoic acid** complexed to fatty acid-free bovine serum albumin (BSA). The BSA facilitates the delivery of the hydrophobic fatty acid to the cell membrane. The fluorescent fatty acid analog is then transported into the cell via passive diffusion and/or protein-mediated transport. The amount of internalized **NBD-undecanoic acid** is directly proportional to the fluorescence intensity of the cells, which is measured by a flow cytometer. To distinguish between membrane-bound and internalized fatty acid, a back-extraction step with fatty acid-free BSA can be included.

Experimental Protocols

Materials and Reagents

- **NBD-undecanoic acid** (stored at -20°C, protected from light)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Cell culture medium appropriate for the cell line of interest
- Trypsin-EDTA solution
- Flow cytometry staining buffer (e.g., PBS with 1% BSA)
- Propidium Iodide (PI) or other viability dye
- Mammalian cell line of interest

Preparation of NBD-Undecanoic Acid-BSA Complex (5 mM Stock Solution)

- Prepare a 10 mM stock solution of **NBD-undecanoic acid** in DMSO.
- Prepare a 5% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to dissolve.

- Slowly add the 10 mM **NBD-undecanoic acid** stock solution to the 5% BSA solution while vortexing to achieve a final fatty acid concentration of 5 mM and a molar ratio of fatty acid to BSA of approximately 5:1.
- Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
- Store the **NBD-undecanoic acid**-BSA complex at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

Cell Preparation

- Culture mammalian cells to 70-80% confluency in appropriate cell culture medium.
- For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Wash the cell pellet twice with PBS.
- Resuspend the cells in flow cytometry staining buffer at a concentration of 1×10^6 cells/mL.

NBD-Undecanoic Acid Staining Protocol

- Dilute the 5 mM **NBD-undecanoic acid**-BSA stock solution in pre-warmed (37°C) serum-free cell culture medium to the desired final concentration (a starting concentration of 1-5 μ M is recommended, but should be optimized for each cell type and experimental condition).
- Add 100 μ L of the cell suspension (1×10^5 cells) to each flow cytometry tube.
- Add 100 μ L of the diluted **NBD-undecanoic acid**-BSA solution to the cells.
- Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
- To stop the uptake, add 2 mL of ice-cold flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

- (Optional Back-Extraction Step) To remove membrane-bound **NBD-undecanoic acid**, resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer containing a high concentration of fatty acid-free BSA (e.g., 2%) and incubate on ice for 5-10 minutes.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
- Wash the cells once more with 2 mL of ice-cold flow cytometry staining buffer.
- Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
- Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells from the analysis.^[1]

Flow Cytometry Analysis

- Acquire data on a flow cytometer equipped with a blue laser (488 nm excitation).
- Collect NBD fluorescence in the green channel (e.g., FITC channel, ~530 nm emission).
- Collect PI fluorescence in the red channel (e.g., PE-Texas Red channel, >650 nm).
- Gate on the viable, single-cell population using forward scatter (FSC), side scatter (SSC), and PI exclusion.
- Quantify the mean fluorescence intensity (MFI) of the NBD signal in the viable cell population.

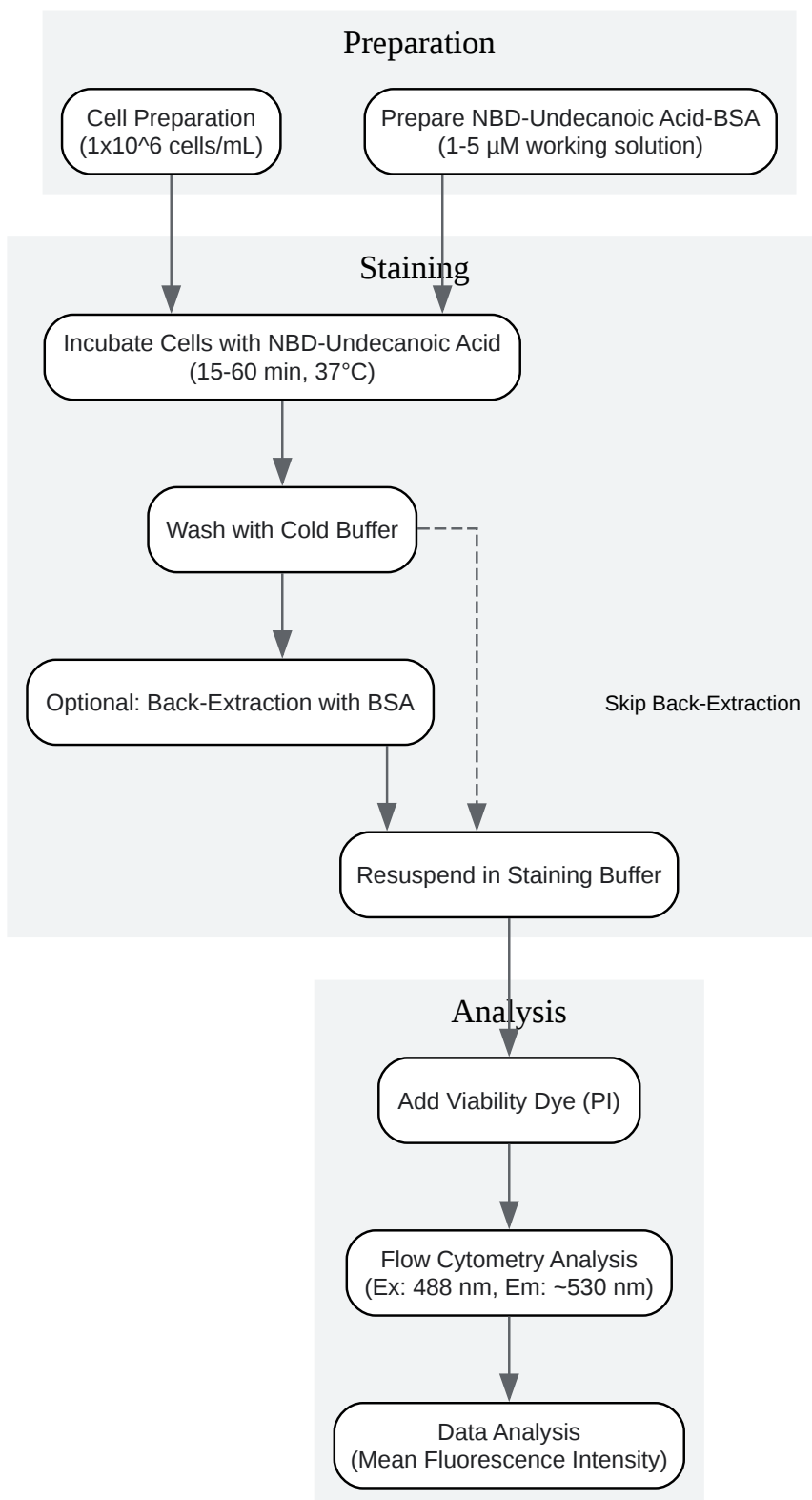
Data Presentation

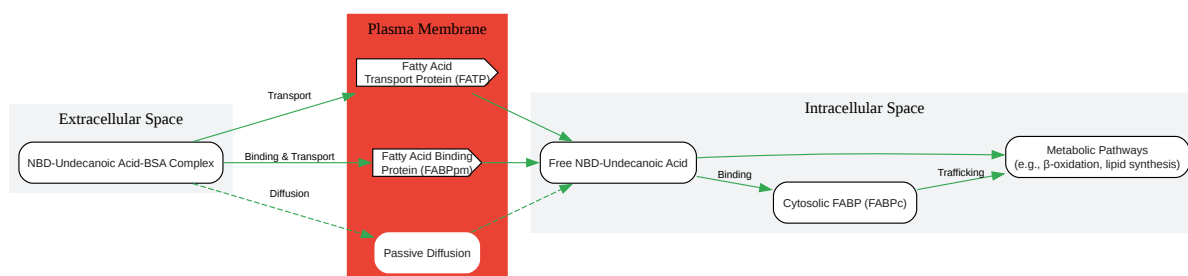
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions.

Treatment Group	NBD-Undecanoic Acid Concentration (μM)	Incubation Time (min)	Mean Fluorescence Intensity (MFI) ± SD	Fold Change vs. Control
Control (Unstained)	0	30	50 ± 5	1.0
Vehicle Control	1	30	1500 ± 120	30.0
Test Compound A	1	30	750 ± 80	15.0
Test Compound B	1	30	2500 ± 210	50.0

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow





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References

- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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